[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyclopropyl group, an isopropyl group, and a methanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are often employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the biological activity of this compound to identify new therapeutic agents.
Medicine
In medicine, this compound and its derivatives are explored for their potential as pharmaceutical agents. Triazole-based drugs are already used to treat various conditions, and this compound may offer new opportunities for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclopropyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol
- 1-Cyclopropyl-5-(propan-2-yl)-1H-imidazol-2-yl]methanol
- 1-(propan-2-yl)cyclopropyl]methanol
Uniqueness
Compared to similar compounds, [1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1-cyclopropyl-5-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-8(5-13)10-11-12(9)7-3-4-7/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
GKBLYILUDSKHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CC2)CO |
Origin of Product |
United States |
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